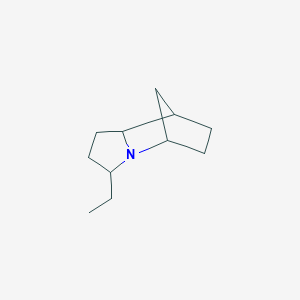
3-Ethyloctahydro-5,8-methanoindolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyloctahydro-5,8-methanoindolizine is a nitrogen-containing heterocyclic compound.
Preparation Methods
The synthesis of 3-Ethyloctahydro-5,8-methanoindolizine can be achieved through various synthetic routes. One common method involves radical cyclization or cross-coupling reactions. These methods are favored due to their efficiency in constructing heterocycles and forming C–C or C–X bonds with high atom- and step-economy . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Ethyloctahydro-5,8-methanoindolizine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Ethyloctahydro-5,8-methanoindolizine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications as a fluorescent molecule for imaging and diagnostic purposes. In medicine, it is being explored for its potential therapeutic properties, including anticancer and antimicrobial activities. In industry, it can be used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 3-Ethyloctahydro-5,8-methanoindolizine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
3-Ethyloctahydro-5,8-methanoindolizine can be compared with other similar compounds, such as indolizine and its derivatives. While indolizine itself is known for its biological activities, the unique structural features of this compound, such as the presence of an ethyl group and the octahydro-5,8-methano structure, may confer distinct properties and advantages.
Properties
Molecular Formula |
C11H19N |
|---|---|
Molecular Weight |
165.27 g/mol |
IUPAC Name |
3-ethyl-2-azatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C11H19N/c1-2-9-5-6-11-8-3-4-10(7-8)12(9)11/h8-11H,2-7H2,1H3 |
InChI Key |
CFCJAOWOERXRKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2N1C3CCC2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



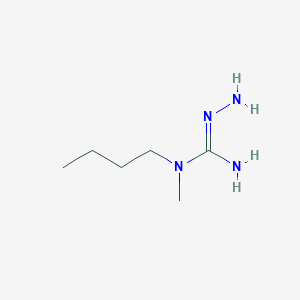
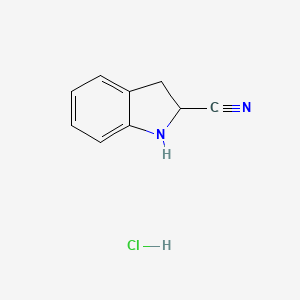
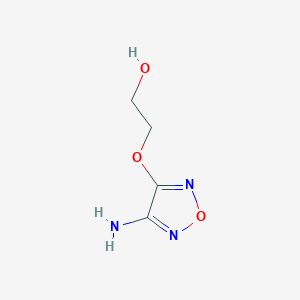


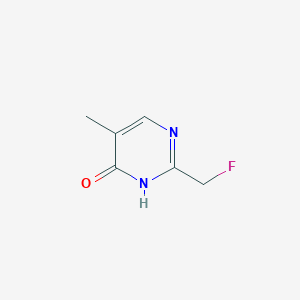


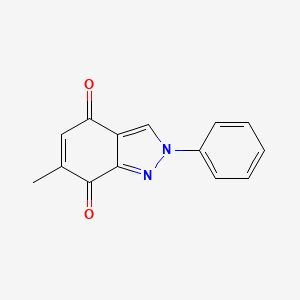
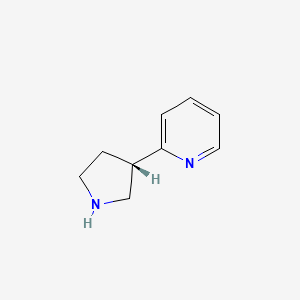
![2-(3-Chloro-4-methoxyphenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethanone](/img/structure/B13112057.png)
![4-Hydroxy-8,8a-dihydroazeto[1,2-a]indol-2(1H)-one](/img/structure/B13112064.png)
![tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B13112070.png)
